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Compound of Interest

Compound Name: 2-lodo-3-nitropyridine

Cat. No.: B1600184

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-lodo-3-nitropyridine, a key intermediate in organic synthesis and drug discovery.[1] This
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. The data and interpretations presented herein are grounded
in established spectroscopic principles and comparative analysis with structurally related
compounds.

Introduction to 2-lodo-3-nitropyridine

2-lodo-3-nitropyridine, with the molecular formula CsHs3IN20z, is a substituted pyridine ring
bearing an iodo group at the 2-position and a nitro group at the 3-position.[2] The presence of
these two functional groups, an electron-withdrawing nitro group and a halogen, on the pyridine
core makes it a versatile building block in medicinal chemistry and materials science.
Understanding its spectroscopic signature is paramount for reaction monitoring, quality control,
and structural elucidation of its derivatives.

This guide will delve into the predicted *H NMR, 3C NMR, IR, and MS data for 2-lodo-3-
nitropyridine. While experimental spectra for this specific compound are not widely published,
the following analyses are based on established substituent effects on the pyridine ring and
data from analogous compounds.

Predicted *H NMR Spectroscopy
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The *H NMR spectrum of 2-lodo-3-nitropyridine is expected to show three distinct signals in
the aromatic region, corresponding to the three protons on the pyridine ring. The chemical
shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic
effect of the iodine atom.

Predicted *H NMR Data (in CDCIs):

S Predicted Chemical Predicted Predicted Coupling
Shift (ppm) Multiplicity Constant (J, Hz)

H-4 8.30 - 8.50 dd J=8.0,45

H-5 7.40 - 7.60 dd J=8.0,15

H-6 8.70 - 8.90 dd J=45,15

The predicted downfield shift of H-6 is attributed to the deshielding effect of the adjacent
nitrogen atom and the nitro group. H-4 is also expected to be downfield due to the influence of
the nitro group. H-5 is likely to be the most upfield of the three protons.

Experimental Protocol for *H NMR Spectroscopy:

e Sample Preparation: Dissolve approximately 5-10 mg of 2-lodo-3-nitropyridine in 0.5-0.7
mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of
scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Molecular Structure of 2-lodo-3-nitropyridine

Caption: Molecular structure of 2-lodo-3-nitropyridine with proton numbering.

Predicted **C NMR Spectroscopy
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The 3C NMR spectrum of 2-lodo-3-nitropyridine is expected to display five signals
corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly
influenced by the electronegativity of the substituents and their positions on the ring.

Predicted 13C NMR Data (in CDCl3):

Carbon Predicted Chemical Shift (ppm)
C-2 95 - 105

C-3 150 - 155

C-4 135 - 140

C-5 125 - 130

C-6 155 - 160

The C-2 carbon, bonded to iodine, is expected to be significantly shielded. The C-3 carbon,
attached to the nitro group, will be deshielded and appear downfield. The chemical shifts of C-
4, C-5, and C-6 are influenced by the combined electronic effects of the substituents and the
ring nitrogen.

Experimental Protocol for 33C NMR Spectroscopy:

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg in 0.5-0.7 mL of a deuterated solvent.

e Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

» Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A sufficient number of
scans and a suitable relaxation delay are necessary due to the low natural abundance of 13C
and longer relaxation times.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Predicted Infrared (IR) Spectroscopy
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The IR spectrum of 2-lodo-3-nitropyridine will be characterized by strong absorptions
corresponding to the nitro group, as well as vibrations from the aromatic ring and the carbon-
iodine bond.

Predicted IR Absorption Bands:

Wavenumber (cm~?) Vibration Intensity
1520 - 1560 Asymmetric NOz2 stretch Strong
1340 - 1380 Symmetric NOz2 stretch Strong
1550 - 1620 C=C and C=N stretching Medium
1000 - 1200 C-H in-plane bending Medium
700 - 900 C-H out-of-plane bending Strong
500 - 600 C-I stretching Medium

The two strong bands for the nitro group are the most characteristic features of the IR
spectrum.[3] The exact positions of the aromatic C-H bending vibrations can provide further
structural confirmation.

Experimental Protocol for IR Spectroscopy:

o Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum should be collected and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Predicted Mass Spectrometry (MS)
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The mass spectrum of 2-lodo-3-nitropyridine under electron ionization (El) is expected to

show a prominent molecular ion peak and characteristic fragmentation patterns resulting from

the loss of the nitro and iodo substituents.

Predicted Mass Spectrometry Data (El):

miz Proposed Fragment
250 [M]* (Molecular lon)
204 [M - NO2J*

123 M- 1]

77 [CsHsN]*

The fragmentation is likely to be initiated by the loss of the nitro group (NO:2) or the iodine atom.

Subsequent fragmentation of the pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry (El):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample or after separation by gas

chromatography.

« lonization: Use a standard electron ionization source (typically 70 eV).

e Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-

flight mass analyzer.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Predicted Fragmentation Pathway of 2-lodo-3-nitropyridine
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Caption: Predicted major fragmentation pathways for 2-lodo-3-nitropyridine in EI-MS.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational
understanding of the key spectral features of 2-lodo-3-nitropyridine. The anticipated NMR
chemical shifts, characteristic IR absorption bands, and expected mass spectrometric
fragmentation patterns serve as a valuable reference for the identification and characterization
of this important synthetic intermediate. Experimental verification of this data will further solidify
our understanding of the structure-property relationships of this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-lodo-3-
nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600184#spectroscopic-data-for-2-iodo-3-
nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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